molecular formula C10H8O B061841 Benzaldehyde, 2-(1-propyn-1-yl)- CAS No. 176910-65-9

Benzaldehyde, 2-(1-propyn-1-yl)-

Cat. No.: B061841
CAS No.: 176910-65-9
M. Wt: 144.17 g/mol
InChI Key: XRLAHDHMINYOJS-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-(1-propyn-1-yl)- is an organic compound with the molecular formula C10H8O It is a derivative of benzaldehyde, where a propynyl group is attached to the benzene ring

Scientific Research Applications

Benzaldehyde, 2-(1-propyn-1-yl)- has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzaldehyde, 2-(1-propyn-1-yl)- can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of benzaldehyde with propargyl bromide under basic conditions. The reaction typically requires a base such as potassium carbonate or sodium hydroxide to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of Benzaldehyde, 2-(1-propyn-1-yl)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2-(1-propyn-1-yl)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The propynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can react with the propynyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-(Prop-1-yn-1-yl)benzoic acid.

    Reduction: 2-(Prop-1-yn-1-yl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-(1-propyn-1-yl)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The propynyl group can participate in click chemistry reactions, making it useful in bioconjugation and labeling studies .

Comparison with Similar Compounds

Similar Compounds

    2-(Prop-2-yn-1-yloxy)benzaldehyde: Similar structure but with an ether linkage instead of a direct propynyl group.

    4-(Prop-2-yn-1-yloxy)benzaldehyde: Similar structure but with the propynyl group attached to the para position of the benzene ring.

Uniqueness

Benzaldehyde, 2-(1-propyn-1-yl)- is unique due to its direct propynyl substitution on the benzene ring, which imparts distinct reactivity and chemical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

IUPAC Name

2-prop-1-ynylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c1-2-5-9-6-3-4-7-10(9)8-11/h3-4,6-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLAHDHMINYOJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446699
Record name 2-(Prop-1-yn-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176910-65-9
Record name 2-(Prop-1-yn-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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